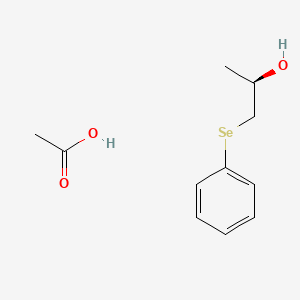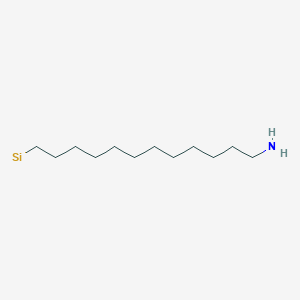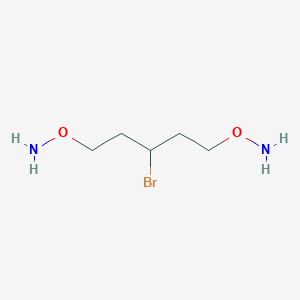
O,O'-(3-Bromopentane-1,5-diyl)dihydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine is an organic compound that features a brominated pentane backbone with dihydroxylamine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromopentane with hydroxylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the brominated groups to alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alkanes, alkenes
Substitution: Azides, nitriles
Applications De Recherche Scientifique
O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine exerts its effects involves interactions with specific molecular targets. The bromine atoms can participate in halogen bonding, while the dihydroxylamine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopentane: A simpler brominated pentane derivative.
1,5-Dibromopentane: Another brominated pentane with two bromine atoms.
3-Pentyl bromide: An isomer of 3-bromopentane with similar properties.
Propriétés
Numéro CAS |
844699-58-7 |
|---|---|
Formule moléculaire |
C5H13BrN2O2 |
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
O-(5-aminooxy-3-bromopentyl)hydroxylamine |
InChI |
InChI=1S/C5H13BrN2O2/c6-5(1-3-9-7)2-4-10-8/h5H,1-4,7-8H2 |
Clé InChI |
VVBLYPLHRNTFOV-UHFFFAOYSA-N |
SMILES canonique |
C(CON)C(CCON)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)

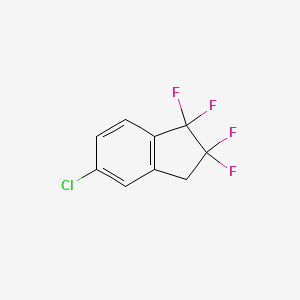

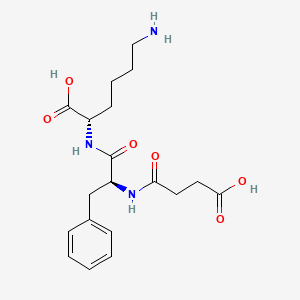
![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)

